molecular formula C20H24ClN5O2 B606494 Cathepsin inhibitor 1 CAS No. 225120-65-0

Cathepsin inhibitor 1

Numéro de catalogue B606494
Numéro CAS: 225120-65-0
Poids moléculaire: 401.89
Clé InChI: MZRVIHRERYCHBL-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cathepsin inhibitor 1 is a potent and selective inhibitor of Cathepsin, with pIC50s of 7.9, 6.7, 6.0, 5.5, and 5.2 for CatL, CatL2, CatS, CatK, and CatB, respectively . It plays a crucial role in various conditions that involve large biological systems such as autoimmune disease, cardiac repair, cardiomyopathy, heart valve disease, and atherosclerosis .


Chemical Reactions Analysis

The chemical reactions involving Cathepsin inhibitor 1 are not explicitly mentioned in the retrieved data .


Physical And Chemical Properties Analysis

Cathepsin Inhibitor 1 has a molecular formula of C20H24ClN5O2 and a molecular weight of 401.89 .

Applications De Recherche Scientifique

Cancer Immunotherapy

Cathepsin S (CatS) inhibitors have shown promise in cancer immunotherapy . CatS is overexpressed in many solid cancers and promotes an immune-suppressive and tumor-promoting microenvironment . The selective inhibition of CatS can be achieved through optimized small molecule inhibitors . This makes the design of CatS selective inhibitors and their targeting to tumor-associated M2-type macrophages (TAM) an attractive therapeutic strategy .

Brain Metastasis

CatS mediates the blood–brain barrier transmigration of breast cancer cells through proteolytic processing of the junctional adhesion molecule B (JAM-B), playing an important role in brain metastasis .

Tumor-Associated Macrophages

The inhibition of tumor-associated cathepsins, especially CatS, has emerged as a novel promising strategy in cancer immunotherapy . CatS is prominently expressed in tumor-associated M2-type macrophages (TAM), dendritic cells (DC), and myeloid-derived suppressor cells (MDSC) of the tumor microenvironment .

Metabolism and Polarization of Tumor-Associated Macrophages

Pharmacological inhibition of cathepsins B, L, and S using a novel inhibitor, GB111-NH 2, led to a polarization shift from M2- to M1 macrophages, associated with distinct alterations in lysosomal signaling and lipid metabolism . This could be therapeutically exploited in tumors with strong infiltration of M2-macrophages .

Angiogenesis and Neuropathic Pain

Extracellular cathepsin S may also be involved in angiogenesis and initiation and/or maintenance of neuropathic pain by cleavage of the membrane-bound chemokine fractalkine (CX3CL1) .

Lacrimal Gland Infiltration and Tear Secretion

In a mouse model, inhibition of CatS with a peptide-based inhibitor significantly lowered CatS activity in tears and the lacrimal gland, reduced lymphocytic infiltration in the lacrimal gland, and improved tear secretion .

Mécanisme D'action

Target of Action

Cathepsin Inhibitor 1 primarily targets cathepsins, which are the most abundant lysosomal proteases . These proteases are mainly found in acidic endo/lysosomal compartments where they play a vital role in intracellular protein degradation, energy metabolism, and immune responses . Cathepsin Inhibitor 1 specifically targets Cathepsin S (CTSS), a lysosomal protease and a member of the cysteine cathepsin protease family .

Mode of Action

Cathepsin Inhibitor 1 interacts with its targets by inhibiting their proteolytic activity. It is a reversible, highly potent, and highly selective inhibitor that markedly inhibits the production of active neutrophil serine proteases (NSPs) in a dose-dependent manner . This inhibition blocks the processing of zymogenic forms of NSPs, including neutrophil elastase, proteinase 3, and cathepsin G .

Biochemical Pathways

The inhibition of cathepsins by Cathepsin Inhibitor 1 affects several biochemical pathways. It blocks the activation of inflammasomes, which are essential in generating bioactive interleukin-1 in response to crystals . It also inhibits an inflammasome-independent pathway that generates mature interleukin-1, contributing substantially to crystal-stimulated inflammation . Moreover, it prevents the release of pro-apoptotic mediators such as caspase-3 and PARP-1, which contribute to plaque instability .

Pharmacokinetics

The pharmacokinetic profile of Cathepsin Inhibitor 1 is qualitatively similar throughout Phase 1 development . It is a reversible inhibitor that binds to cathepsin C in a dose-dependent manner . The binding kinetics of Cathepsin Inhibitor 1 to isolated human cathepsin C were assessed using surface plasmon resonance .

Result of Action

The inhibition of cathepsin activity by Cathepsin Inhibitor 1 leads to various molecular and cellular effects. It causes increased cell death stemming from oxidative stress in both in vitro and in vivo systems . Using advanced proteomic analysis, it was found that autophagy is inhibited in the system, seemingly yielding the elevated oxidative stress and apoptosis .

Action Environment

The action of Cathepsin Inhibitor 1 is influenced by the environment in which it operates. Cathepsins are synthesized as zymogens and are autoactivated in the acidic and reducing environment of lysosomes Therefore, the efficacy and stability of Cathepsin Inhibitor 1 may be influenced by the pH and redox conditions of its environment

Safety and Hazards

Handling Cathepsin inhibitor 1 requires personal protective equipment and adequate ventilation. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

Despite significant success on animal models, none of the CatS inhibitors has entered phase III clinical trials, possibly due to species-specific differences in CatS as well as differences in the human versus mouse immune response . The selective inhibition of CatS can be achieved through optimized small molecule inhibitors that show good pharmacokinetic profiles and are orally bioavailable .

Propriétés

IUPAC Name

5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRVIHRERYCHBL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cathepsin inhibitor 1

Q & A

Q1: The research mentions that Cathepsin inhibitor 1 (CATI-1) can counteract the downregulation of the full-length Mpl protein caused by the truncated Mpl isoform (Mpl-tr). Can you elaborate on the mechanism by which CATI-1 might be exerting this effect?

A1: The research suggests that Mpl-tr targets the full-length Mpl receptor for degradation through a lysosomal pathway. [] Cathepsins are a family of proteases found within lysosomes, and they play a crucial role in protein degradation within these organelles. Therefore, by inhibiting cathepsins, CATI-1 likely prevents the degradation of the full-length Mpl receptor, even in the presence of Mpl-tr. This would explain why CATI-1 counteracts the effect of Mpl-tr on Mpl protein expression.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.